tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate chemical structure
tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate chemical structure
An In-depth Technical Guide to tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate
Abstract
This guide provides a comprehensive technical overview of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate, a key N-Boc protected amino acid derivative. Known commonly in scientific literature as Boc-L-Alanine-N-ethylamide (Boc-Ala-NHEt), this compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. We will explore its chemical structure, physicochemical properties, detailed synthesis protocols with mechanistic insights, and robust methods for its characterization and purification. Furthermore, this document elucidates its primary applications, focusing on its role in the development of complex peptides and as an intermediate for active pharmaceutical ingredients (APIs). Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.
Introduction and Significance
tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a derivative of the amino acid L-alanine. Its structure is characterized by two key modifications to the parent amino acid: the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to an N-ethylamide.
The Boc protecting group is of paramount importance in peptide synthesis. It is stable under a wide range of conditions but can be selectively and cleanly removed using moderate acids, such as trifluoroacetic acid (TFA).[1] This acid-lability allows for the stepwise elongation of a peptide chain in a controlled manner, a cornerstone of the widely-used Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[1] The N-ethylamide at the C-terminus modifies the molecule's properties, rendering it more resistant to enzymatic degradation by carboxypeptidases compared to the free carboxylic acid, a desirable trait in the design of peptidomimetic drugs. This modification also alters its hydrogen bonding capacity and overall lipophilicity, which can be critical for receptor binding and membrane permeability.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its synthesis, purification, and application.
Chemical Structure
The chemical identity of the compound is defined by the following parameters.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate | N/A |
| Synonym(s) | tert-butyl 2-(ethylamino)-1-methyl-2-oxoethylcarbamate, Boc-Ala-NHEt | |
| CAS Number | 1101135-76-5 | |
| Molecular Formula | C₁₀H₂₀N₂O₃ | |
| Molecular Weight | 216.28 g/mol | |
| InChI Key | IUYXQFLOYFCQKL-UHFFFAOYSA-N | |
| Appearance | Off-white to white solid | |
| Melting Point | 105 - 109 °C | |
| Storage Temp. | 2-8°C |
Spectroscopic Data Summary
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectral characteristics.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signature Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the alanine α-methyl protons (doublet, ~1.3 ppm), the ethyl group protons (quartet and triplet), the alanine α-proton (multiplet), and two distinct amide N-H protons (broad signals). |
| ¹³C NMR | Resonances for the tert-butyl carbons, the Boc carbonyl carbon (~155 ppm), the amide carbonyl carbon (~173 ppm), the alanine α and β carbons, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amides, ~3300 cm⁻¹), C-H stretching (aliphatic, ~2900-3000 cm⁻¹), and two distinct C=O stretching vibrations for the carbamate and amide groups (~1680 cm⁻¹ and ~1640 cm⁻¹, respectively). |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ at m/z 217.15 or a sodium adduct [M+Na]⁺ at m/z 239.13, confirming the molecular weight. |
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a classic example of peptide coupling, where a protected amino acid is reacted with an amine to form an amide bond.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes the synthesis via an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediated coupling reaction.
Materials:
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Boc-L-Alanine (1.0 eq)
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Ethylamine hydrochloride (1.1 eq)
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EDC·HCl (1.2 eq)
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Hydroxybenzotriazole (HOBt) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Dichloromethane (DCM), anhydrous
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1M HCl solution
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Saturated NaHCO₃ solution
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Saturated NaCl solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reactant Dissolution: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Boc-L-Alanine (1.0 eq), ethylamine hydrochloride (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of Boc-L-Alanine).
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Cooling and Base Addition: Cool the flask to 0°C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution. The base is crucial for neutralizing the ethylamine hydrochloride salt and the HCl generated during the EDC coupling.
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Carboxyl Activation: Once the base is added, add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
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Causality Insight: EDC activates the carboxylic acid of Boc-L-Alanine, forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated ester that is less prone to side reactions (like N-acylurea formation) and racemization, thereby improving the efficiency and purity of the final product.
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Reaction Progression: After the addition of EDC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Aqueous Workup:
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Dilute the reaction mixture with additional DCM.
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Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).
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Causality Insight: The acidic wash removes unreacted amine and residual DIPEA. The basic wash removes unreacted Boc-L-Alanine and HOBt. The brine wash removes residual water and salts.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product as a white solid.
Applications in Drug Development and Peptide Synthesis
The primary utility of this compound lies in its structure as a protected amino acid amide, making it an ideal component for building larger, more complex molecules.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the N-Boc group serves as a temporary shield for the alpha-amino group. The typical cycle involves deprotection of the Boc group to reveal a free amine, which is then coupled with the next activated Boc-protected amino acid in the sequence.
Caption: Role of a Boc-protected residue in peptide chain elongation.
Intermediate in Pharmaceutical Synthesis
Protected amino acids and their derivatives are fundamental starting materials for a vast array of pharmaceuticals. They are often incorporated into the core structures of protease inhibitors, receptor antagonists, and other biologically active molecules. The defined stereochemistry of L-alanine is often critical for the specific three-dimensional conformation required for biological activity. The ethylamide moiety can mimic a peptide bond or interact with specific pockets in a target protein, making it a valuable fragment in rational drug design.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent.
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Hazard Identification: May cause skin, eye, and respiratory irritation.[2] The toxicological properties have not been fully investigated.
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Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a laboratory coat, and safety glasses or goggles.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
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Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]
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Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2] Recommended storage is between 2-8°C.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Conclusion
tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a synthetically versatile and valuable compound for researchers in organic chemistry and drug discovery. Its well-defined structure, featuring an acid-labile Boc protecting group and a stable N-ethylamide, makes it an excellent building block for the controlled synthesis of peptides and complex organic molecules. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application, underscoring its importance in the modern chemical and pharmaceutical sciences.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11198486, Tert-butyl N-ethylcarbamate. PubChem. [Link]
